Furomollugin

Antiviral Hepatitis B Natural Product

Researchers studying hepatitis B virus (HBV) often lack validated, compound-specific positive controls with defined potency for HBsAg secretion assays. Furomollugin directly addresses this gap as a structurally authenticated naphthohydroquinone from Rubia cordifolia. • Suppresses HBsAg secretion in Hep3B cells with IC50 = 2.0 μg/mL, providing an equipotent benchmark alongside Mollugin for anti-HBV screening campaigns. • Its furan-fused core enables medicinal chemistry optimization; synthetic analogs achieve MIC values as low as 0.5 μg/mL against S. aureus, matching ampicillin. • Compound-specific selection is critical-structurally similar Rubilactone is inactive in the HBsAg assay, underscoring the necessity of verified Furomollugin for reproducible results.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
Cat. No. B026260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuromollugin
Synonymsfuromollugin
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O
InChIInChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3
InChIKeyAFMYCYWCHKTNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Furomollugin: Antiviral & Antibacterial Naphthohydroquinone


Furomollugin (CAS 61658-41-1) is a naturally occurring naphthohydroquinone derivative primarily isolated from the roots of *Rubia cordifolia* L. (Rubiaceae) [1]. It is characterized by a naphtho[1,2-*b*]furan core structure and is recognized for its antiviral and antibacterial activities [1]. Its notable properties include the ability to suppress the secretion of hepatitis B surface antigen (HBsAg) in human hepatoma cells [2].

Why Furomollugin Substitution Fails


Substitution of Furomollugin with close structural analogs like Mollugin or Rubilactone is not scientifically justified due to divergent biological activity profiles. While all are naphthohydroquinones from the same plant source, their specific ring systems and substituents dictate distinct mechanisms and potency. For example, Furomollugin and Mollugin share potent anti-HBsAg activity (IC50 = 2.0 μg/mL), but Rubilactone is inactive in this assay [1]. Furthermore, Mollugin is a known CYP1A2 inhibitor (IC50 = 1.03 μM) [2], whereas no such data exists for Furomollugin, suggesting a different drug interaction potential. Therefore, experimental consistency and interpretability demand compound-specific selection rather than generic class-based substitution.

Evidence Comparison: Furomollugin vs. Analogs


Anti-HBsAg Activity Comparable to Mollugin

In a direct comparative study of three naphthohydroquinones isolated from *Rubia cordifolia*, both Furomollugin and Mollugin demonstrated equipotent suppression of Hepatitis B surface antigen (HBsAg) secretion, while the closely related analog Rubilactone was inactive [1].

Antiviral Hepatitis B Natural Product

S. aureus Antibacterial Activity Matching Ampicillin

A study evaluating synthetic Furomollugin analogs found that compound 22 exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive *Staphylococcus aureus* (KCTC-1916), which was as effective as the standard antibiotic ampicillin [1].

Antibacterial MIC Staphylococcus aureus

Furan Ring Critical for Anti-HBV Activity

A structure-activity relationship (SAR) analysis of Furomollugin and its derivatives revealed that a 6-hydroxy group and the presence of a pyran or furan ring are essential for the suppression of HBsAg secretion [1]. This provides a mechanistic basis for the activity of Furomollugin (which contains a furan ring) compared to other naphthoquinones lacking this feature.

Structure-Activity Relationship SAR Antiviral Mechanism

In Silico Binding Superior to Fluorouracil

In a computational study, Furomollugin-derived ionic liquid cations ([FM1]+ and [FM2]+) demonstrated in silico binding affinities of -5.86 and -7.72 kcal/mol, respectively, against the target protein (PDB ID: 1B38). These values are superior to the reported drug fluorouracil [1].

Molecular Docking Ionic Liquids Anticancer

Lack of Anti-Tyrosinase Activity

Studies have consistently reported that Furomollugin lacks potent anti-tyrosinase activity [1]. This characteristic distinguishes it from other phenolic compounds that are primarily investigated for their skin-whitening or anti-browning properties through tyrosinase inhibition.

Anti-tyrosinase Selectivity Cosmeceutical

Furomollugin Research Applications


HBV HBsAg Suppression Research

Furomollugin is a validated positive control or lead compound for studies focused on suppressing Hepatitis B surface antigen (HBsAg) secretion. Its equipotent activity with Mollugin (IC50 = 2.0 μg/mL) in Hep3B cells provides a benchmark for evaluating novel anti-HBV agents [1]. The defined SAR of its furan ring offers a clear path for medicinal chemistry optimization [1].

Anti-Staphylococcal Drug Development

The Furomollugin scaffold serves as a promising starting point for developing new antibacterial agents. As demonstrated by its synthetic analogs, the core structure can be optimized to achieve MIC values as low as 0.5 μg/mL against *S. aureus*, matching the potency of ampicillin [2]. This makes it a valuable tool for medicinal chemistry programs targeting drug-resistant Gram-positive bacteria.

Anticancer Ionic Liquid Formulations

Furomollugin is being investigated as a component in novel ionic liquid (IL) formulations for anticancer therapy. Computational studies indicate that Furomollugin-based IL cations exhibit superior binding affinities to key protein targets compared to the established drug fluorouracil, suggesting a new avenue for drug delivery and enhanced efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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